molecular formula C22H23N5O2S B2987578 N-(4-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide CAS No. 1208851-20-0

N-(4-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide

Cat. No.: B2987578
CAS No.: 1208851-20-0
M. Wt: 421.52
InChI Key: POQGNWJUACBTLE-UHFFFAOYSA-N
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Description

N-(4-(2-(4-Benzylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide is a synthetically accessible small molecule designed for pharmaceutical research and discovery. This compound features a sophisticated architecture incorporating multiple pharmacologically relevant heterocycles, including a thiazole and a pyrazine ring, linked through a carboxamide group to a 4-benzylpiperidine moiety . Heterocyclic compounds are fundamental in medicinal chemistry, as their inherent electronic properties and hydrogen-bonding capabilities significantly improve molecular recognition, solubility, and bioavailability . The rigid, planar thiazole ring is a privileged structure known to enhance target interactions, while the pyrazine-2-carboxamide unit is a scaffold of high interest, evidenced by its presence in patented compounds investigated as phosphodiesterase 10 (PDE10) inhibitors for potential therapeutic applications in central nervous system disorders such as schizophrenia and obsessive-compulsive disease . The structural design of this molecule, particularly the 4-benzylpiperidine fragment, is commonly employed in drug discovery to impart specific binding characteristics. This combination of features makes it a valuable chemical intermediate or building block for combinatorial chemistry and fragment-based drug design. Researchers can utilize this compound in the synthesis of more complex molecules or as a core structure for developing novel bioactive agents. It is intended for in vitro screening assays to identify hits against various biological targets. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[4-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2S/c28-20(27-10-6-17(7-11-27)12-16-4-2-1-3-5-16)13-18-15-30-22(25-18)26-21(29)19-14-23-8-9-24-19/h1-5,8-9,14-15,17H,6-7,10-13H2,(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POQGNWJUACBTLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)CC3=CSC(=N3)NC(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with a molecular formula of C20H24N4O2S and a molecular weight of approximately 385 Da. Its structure includes a thiazole ring, a pyrazine moiety, and a benzylpiperidine fragment, which are critical for its biological activity.

PropertyValue
Molecular FormulaC20H24N4O2S
Molecular Weight385 Da
LogP2.52
Polar Surface Area66 Å
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anti-proliferative effects against various cancer cell lines. In vitro studies have shown that derivatives of this compound can inhibit the growth of breast (MCF-7), ovarian, and colorectal cancer cells, with IC50 values ranging from 7.9 to 92 µM, indicating potential as an anticancer agent .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It acts as a monoamine releasing agent, showing high selectivity for dopamine over serotonin, which is crucial for treating neurological disorders . Additionally, it has been demonstrated to inhibit monoamine oxidase (MAO), an enzyme involved in neurotransmitter degradation. This inhibition can lead to increased levels of neurotransmitters in the synaptic cleft, potentially enhancing mood and cognitive function .

Study on Anticancer Activity

In a study assessing the anticancer potential of similar compounds, researchers synthesized several derivatives and tested their effectiveness against cancer cell lines. The results showed that the most potent compounds had IC50 values significantly lower than standard chemotherapy agents, suggesting enhanced efficacy .

Neuroprotective Effects

Another study focused on the neuroprotective effects of benzylpiperidine derivatives. It was found that these compounds could protect neuronal cells from oxidative stress-induced apoptosis, further supporting their potential therapeutic applications in neurodegenerative diseases .

Comparison with Similar Compounds

Core Structural Features

The compound shares a common scaffold with other thiazole-carboxamide derivatives, differing in substituents on the piperidine/piperazine ring and the carboxamide-linked heterocycle. Key analogs include:

Compound Name/ID Structural Features Molecular Formula Molecular Weight Reference
Target Compound Thiazole, pyrazine carboxamide, 4-benzylpiperidine C22H22N6O2S 434.51 -
Compound 4 (Jaeok Lee, ) Piperazine, 4-bromophenyl-thiazole, chlorophenyl-benzyl C29H26BrClN6O3S 661.97
POA-Gly-Pip (5f, ) Pyrazine carboxamide, piperidine C18H20N4O3 340.36
CAS 1351697-47-6 () Thiazole, pyrazine carboxamide, pyridinyl C15H12N6O2S 340.36
Compound 14 () Thiazole, pyrrolidine carboxamide, 3-chlorophenyl-piperazine C20H22ClN5O3S 447.90

Key Observations :

  • Replacement of pyrazine with pyrimidine () or pyrrolidine () alters hydrogen-bonding capacity and target selectivity.
  • Benzyl groups (target compound) vs. halogenated aryl groups () modulate lipophilicity and steric effects.

Pharmacological and Functional Comparisons

P-Glycoprotein (P-gp) Inhibition

  • Compound 4 (): A piperazine-thiazole derivative increased the oral bioavailability (BA) of paclitaxel (PTX) by 56–106.6% at 5 mg/kg, indicating potent P-gp inhibition .
  • Target Compound : The 4-benzylpiperidine group may similarly interact with P-gp’s hydrophobic binding pocket, though experimental validation is needed.

Antimicrobial and Antioxidant Activity

  • Thiazole-acetamides (): Demonstrated moderate antibacterial activity against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains, with antioxidant efficacy via DPPH radical scavenging .
  • Structural Relevance : The pyrazine-thiazole core in the target compound could exhibit analogous antimicrobial properties, though substituents like benzylpiperidine may enhance membrane permeability.

Enzyme Inhibition

  • Piperazine-thiazole derivatives (): Designed as matrix metalloproteinase (MMP) inhibitors for anti-inflammatory applications. Molecular weights (410–438 Da) and polar substituents (e.g., methoxy groups) influence binding affinity .
  • Target Compound : The pyrazine carboxamide may offer unique interactions with enzymatic active sites compared to aryl-substituted analogs.

Physicochemical Properties

Compound Name/ID Melting Point (°C) Yield (%) Notes Reference
POA-Gly-Pip (5f) 123–125 74 Crystalline, piperidine derivative
Compound 13 () 289–290 75 High melting point, methoxy substituent
CAS 1351697-47-6 () - - Pyridinyl-thiazole hybrid

Trends :

  • Piperidine/piperazine derivatives (e.g., 5f) generally exhibit lower melting points than aryl-substituted analogs ().
  • Halogenation (e.g., chlorine in ) increases molecular weight without significantly altering solubility.

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